9-Chloro-1-nonanol

Overview

Description

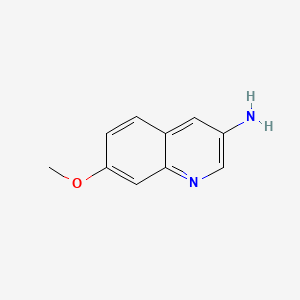

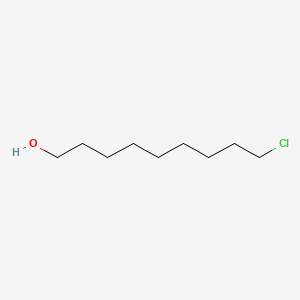

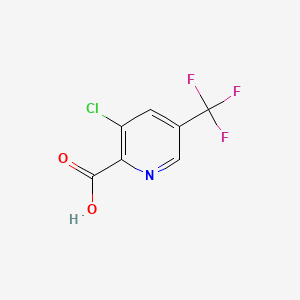

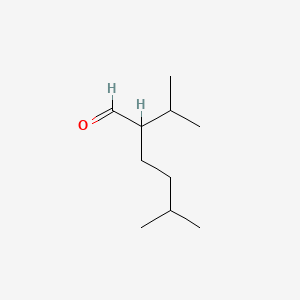

9-Chloro-1-nonanol is a chemical compound with the molecular formula C9H19ClO and a molecular weight of 178.7 . It is a compound that has gained attention in scientific and industrial research.

Molecular Structure Analysis

The molecular structure of 9-Chloro-1-nonanol consists of 9 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

9-Chloro-1-nonanol has a melting point of 28°C and a boiling point of 254.55°C . Its density is approximately 0.9723 (rough estimate) and it has a refractive index of 1.4575 (estimate) . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Photodimerization of Anthracene Derivatives : 9-Chloro derivatives, among others, have been studied for their photodimerization properties in different matrices, highlighting their potential in photochemical applications (Ferguson & Miller, 1975).

Structural Analysis in Crystallography : Research on the crystal structure of compounds related to 9-Chloro-1-nonanol, like nonane-1,9-diaminium chloride chloroacetate, has contributed significantly to the field of crystallography (Paul & Kubicki, 2011).

Synthesis of Biscyano Substituted Acyclic Ketene Aminals : Studies on the synthesis of compounds containing 9-Chloro groups have revealed their potential in producing compounds with significant biological activity, such as aphid control and herbicidal properties (Zhao Yi, 1998).

Nanoparticle Synthesis : The role of 9-Chloro compounds in synthesizing various nanoparticles, such as gold, silver, palladium, and platinum nanoparticles, is crucial in the field of material science (Sardar & Shumaker-Parry, 2009).

Chemical Synthesis and Reactivity Studies : Investigations into the synthesis and chemical reactions of 9-Chloro derivatives have provided insights into their reactivity and potential applications in synthetic chemistry (Lee et al., 1996).

Molecular Interaction Studies : Research on the interactions between 9-Chloro groups and other molecular structures has been instrumental in understanding molecular dynamics and interactions (Yamamoto & Ōki, 1990).

Biosynthesis of Polyesters : Studies involving 9-Chloro-1-nonanol derivatives in biosynthesis pathways have led to the development of biopolyesters, highlighting its significance in biotechnology and material science (Lee et al., 2019).

Luminescence Studies : The role of 9-Chloro derivatives in dual luminescence has been explored, contributing to our understanding of photophysical properties (Chattopadhyay et al., 1995).

Safety and Hazards

9-Chloro-1-nonanol is classified under the GHS07 category . The signal word for this compound is “Warning” and the hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if irritation persists .

properties

IUPAC Name |

9-chlorononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWFEAMFGGBZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068630 | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-1-nonanol | |

CAS RN |

51308-99-7 | |

| Record name | 9-Chloro-1-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51308-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051308997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)